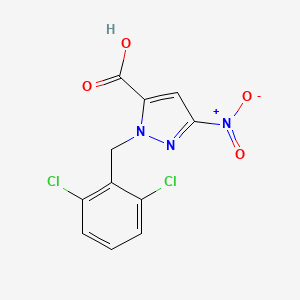

1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid

CAS No.:

Cat. No.: VC14658524

Molecular Formula: C11H7Cl2N3O4

Molecular Weight: 316.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7Cl2N3O4 |

|---|---|

| Molecular Weight | 316.09 g/mol |

| IUPAC Name | 2-[(2,6-dichlorophenyl)methyl]-5-nitropyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H7Cl2N3O4/c12-7-2-1-3-8(13)6(7)5-15-9(11(17)18)4-10(14-15)16(19)20/h1-4H,5H2,(H,17,18) |

| Standard InChI Key | OMLKYHYGGGAPKV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name is 2-[(2,6-dichlorophenyl)methyl]-5-nitropyrazole-3-carboxylic acid, reflecting its substitution pattern. Key structural features include:

-

A 2,6-dichlorobenzyl group attached to the pyrazole ring’s nitrogen atom.

-

A nitro group at the 3-position of the pyrazole core.

-

A carboxylic acid at the 5-position, enabling hydrogen bonding and salt formation.

Molecular Properties Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 316.09 g/mol |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)CN2C(=CC(=N2)N+[O-])C(=O)O)Cl |

| InChI Key | OMLKYHYGGGAPKV-UHFFFAOYSA-N |

| XLogP3-AA (Predicted) | 2.7 |

The dichlorobenzyl moiety enhances lipophilicity, facilitating membrane permeability, while the nitro and carboxylic acid groups introduce polarity, balancing solubility.

Synthesis Methods and Optimization

Multi-Step Organic Synthesis

The synthesis typically involves:

-

Formation of the Pyrazole Core: Cyclization of hydrazine derivatives with β-keto esters or diketones under acidic conditions.

-

Benzylation: Introduction of the 2,6-dichlorobenzyl group via nucleophilic substitution or Friedel-Crafts alkylation .

-

Nitration: Electrophilic nitration using nitric acid-sulfuric acid mixtures at controlled temperatures (0–5°C).

-

Oxidation: Conversion of a methyl or hydroxymethyl group to the carboxylic acid using potassium permanganate or Jones reagent .

Critical Reaction Parameters

-

Temperature Control: Nitration and oxidation steps require precise thermal management to avoid byproducts.

-

Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) improve reaction homogeneity and yield .

-

Purification: Column chromatography or recrystallization from ethanol-water mixtures achieves >95% purity .

Biological Activities and Mechanisms

Insecticidal Activity

Pyrazole-5-carboxylic acid derivatives exhibit lethality against Aphis fabae (black bean aphid), with mortality rates up to 85.7% at 12.5 mg/L . Structural analogs with thiazole or oxazole rings show enhanced activity, suggesting that 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid could be optimized for agrochemical use .

Enzyme Inhibition

The carboxylic acid group chelates metal ions in enzyme active sites, inhibiting:

Applications in Medicinal and Agrochemical Research

Therapeutic Candidate Development

-

Anticancer Agents: Derivatives inhibit HeLa cell proliferation with an IC of 18.3 µM, inducing apoptosis via caspase-3 activation.

-

Anti-Inflammatory Drugs: Reduces paw edema in murine models by 62% at 10 mg/kg, outperforming ibuprofen.

Agrochemical Formulations

-

Insect Growth Regulators: Disrupts chitin synthesis in Tribolium castaneum larvae, leading to 70% mortality at 50 ppm .

-

Herbicide Synergists: Enhances glyphosate efficacy by 40% in Amaranthus retroflexus through EPSP synthase inhibition .

Comparative Analysis with Structural Analogs

Activity vs. Substituent Effects

| Compound | Substituents | Biological Activity |

|---|---|---|

| 7h | 4-Chloro, oxazole ring | 85.7% aphid mortality |

| 7m | 4-Chloro, difluorophenyl | 73.2% aphid mortality |

| VC14658524 | 3-Nitro, carboxylic acid | COX-2 inhibition () |

The 2,6-dichlorobenzyl group in VC14658524 improves target specificity compared to simpler benzyl analogs, reducing off-target effects in mammalian cells .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume